molecular formula C13H13N3O4 B2984812 N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034428-62-9

N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2984812
CAS No.: 2034428-62-9
M. Wt: 275.264
InChI Key: ZHKDSPJYXNTUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It is structurally characterized by a pyridine-3-carboxamide core that is functionalized with both a 1,2-oxazol-3-yl group and a tetrahydrofuran (oxolan-3-yloxy) ether moiety. This molecular architecture is found in compounds investigated for their potential as GABA A receptor alpha5 subunit-positive allosteric modulators (PAMs) . As such, this compound is a valuable research tool for scientists studying the pharmacology of the GABAergic system and its implications for cognitive disorders, Angelman syndrome, and other central nervous system (CNS) conditions . Its mechanism of action, distinct from classical benzodiazepines, allows for targeted exploration of specific GABA A receptor subtypes. Researchers can utilize this compound in vitro to probe neurological pathways and assess potential therapeutic applications. This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-12(15-11-4-7-19-16-11)10-2-1-5-14-13(10)20-9-3-6-18-8-9/h1-2,4-5,7,9H,3,6,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKDSPJYXNTUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13_{13}H14_{14}N2_{2}O3_{3} and a molecular weight of approximately 275.26 g/mol. Its structure features a pyridine ring substituted with an oxazole group and an oxolanyloxy moiety, contributing to its unique chemical properties and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : The compound has been shown to inhibit specific ion channels and transporters involved in neuronal calcium homeostasis. This suggests potential therapeutic applications in conditions such as hypoxia/reoxygenation injury, where calcium overload can lead to neuronal damage.
  • Ion Channel Modulation : Interaction studies reveal that this compound can modulate sodium/calcium exchangers, selectively inhibiting certain isoforms. This modulation is crucial for understanding its pharmacodynamics and potential side effects.
  • Anti-inflammatory and Anti-cancer Activities : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory and anti-cancer properties, though further investigation is required to fully elucidate these effects.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds related to this structure have shown notable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-468). Molecular docking simulations suggest that these compounds bind effectively to the active sites of topoisomerase I (TOPO I), which is critical for cancer treatment strategies .

Comparative Analysis with Analog Compounds

The following table summarizes the comparison of N-(1,2-oxazol-3-yloxy)pyridine derivatives with similar compounds:

Compound NameStructural FeaturesUnique Properties
2-(Oxolan-3-yloxy)-pyridineLacks the oxazole moietySimpler structure; less biological activity
N-(1,2-thiazol-4-yl)-pyridineContains a thiazole instead of an oxazolePotentially different biological targets
4-Amino-pyridine derivativesAmino group substitution on pyridineKnown for enhancing synaptic transmission

N-(1,2-oxazol-3-yloxy)pyridine stands out due to its dual functionality from both the oxazole and oxolanyloxy groups, enhancing its interaction with specific biological targets compared to simpler analogs.

Neuroprotection in Hypoxia/Reoxygenation Injury

A study explored the neuroprotective properties of N-(1,2-oxazol-3-yloxy)pyridine in models simulating hypoxia/reoxygenation injury. The results indicated that treatment with this compound significantly reduced neuronal death by modulating calcium influx through ion channels.

Anti-Cancer Activity

In another investigation, derivatives were screened against a panel of cancer cell lines using MTT assays. Compounds derived from N-(1,2-oxazol-3-yloxy)pyridine exhibited varying degrees of cytotoxicity. Notably, certain derivatives showed IC50_{50} values in low micromolar ranges against breast cancer cell lines, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from patent literature and applications.

Structural Analogues from Patent Literature

Thiazolidinone-Based Analogues ()

Two compounds from an Indian patent application (Claims I and II) share a carboxamide backbone but diverge significantly in substituents and core structure:

  • Compound I : N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide.
  • Compound II : N-(2-(4-hydroxy-3-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide.

Key Differences :

  • Core Scaffold : Both compounds use an imidazo[1,2-a]pyridine core, unlike the pyridine core of the target compound.
  • Substituents: The thiazolidinone ring in Claims I and II introduces a sulfur atom and a ketone group, absent in the target compound. The hydroxyl and methoxy groups on the phenyl substituents contrast with the oxazole and oxolane groups in the target molecule.

Key Differences :

  • Substituent Chemistry : The European compounds feature difluoromethyl groups and bulky indan-based substituents, whereas the target compound uses an oxazole and oxolane.
  • In contrast, the oxolane group in the target compound may improve aqueous solubility due to its oxygen-rich structure.
  • Biological Targets: The European compounds are explicitly classified as Complex II inhibitors (succinate dehydrogenase inhibitors), commonly used as fungicides.

Tabulated Structural and Functional Comparison

Compound Name Core Structure R1 Substituent R2 Substituent Key Functional Groups Potential Applications
Target Compound Pyridine-3-carboxamide 1,2-oxazol-3-yl Oxolan-3-yloxy Oxazole, oxolane Undocumented (hypothesized: agrochemicals)
Compound I () Imidazo[1,2-a]pyridine 2-(4-hydroxyphenyl)thiazolidin-4-one Thiazolidinone, hydroxyl Antimicrobial/anti-inflammatory
A.3.32 () Pyridine-3-carboxamide 1,1,3-trimethylindan-4-yl Difluoromethyl Difluoromethyl, indan Fungicide (Complex II inhibition)

Research Findings and Hypotheses

  • Substituent Impact on Bioactivity: The oxazole and oxolane groups in the target compound may confer distinct hydrogen-bonding capabilities compared to the sulfur-containing thiazolidinones () or lipophilic indan groups (). This could influence target selectivity or pharmacokinetics.
  • Patent Context : While the European compounds () are validated as fungicides, the absence of explicit data for the target compound necessitates further empirical studies to confirm its biological role.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Ultrasound-assisted synthesis (e.g., combining isoxazole derivatives with pyridine precursors under mild conditions) can enhance reaction efficiency and purity. For example, highlights the use of ytterbium triflate as a catalyst and ultrasonic irradiation to achieve ~95% purity without recrystallization. Optimize solvent choice (ethanol or DMF) and reaction time (4–6 hours) based on substituent reactivity. Monitor intermediates via TLC or HPLC to adjust stoichiometry .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • Crystallography : Use SHELX (for refinement) and WinGX (for data processing) to resolve crystal structures, as demonstrated in and .
  • Spectroscopy : Employ 1H^1H and 13C^{13}C NMR to confirm substituent environments (e.g., oxazole and oxolane moieties). Mass spectrometry (EI or ESI) validates molecular weight.
  • Chromatography : HPLC with UV detection ensures purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by substituent variations?

  • Methodology :

  • Comparative SAR Studies : Analyze analogs (e.g., thiophene vs. phenyl substituents) using in vitro assays (e.g., enzymatic inhibition). notes that dual thiophene rings enhance electronic properties and target interactions.
  • Data Normalization : Control for solubility differences (e.g., logP adjustments via oxolane substituents) and use standardized cell lines to minimize variability .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodology :

  • Twinning/Disorder : Use SHELXL ( ) for high-resolution refinement. For twinned data, apply the TWIN/BASF commands.
  • Hydrogen Bonding Networks : Employ ORTEP-3 ( ) to visualize weak interactions (e.g., C–H···O bonds between oxazole and pyridine groups).
  • Validation : Cross-check with PLATON or RINGER for geometric accuracy .

Q. Which computational strategies predict binding modes of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with enzymes (e.g., Mycobacterium tuberculosis QcrB, as in ).
  • MD Simulations : Run GROMACS or AMBER for stability analysis (≥50 ns) to assess binding pocket retention.
  • Pharmacophore Mapping : Identify critical features (e.g., oxazole’s hydrogen bond acceptors) using Schrödinger’s Phase .

Q. How do formulation challenges (e.g., solubility) impact preclinical testing?

  • Methodology :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Solid Dispersion : Spray-drying with PVP-VA64 improves bioavailability.
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC .

Q. What structural insights guide homology modeling for target prediction?

  • Methodology :

  • Template Selection : Use PDB structures (e.g., 5ZQK for QcrB in ) with >30% sequence identity.
  • Loop Modeling : Apply MODELLER or Rosetta for flexible regions.
  • Validation : Verify with Ramachandran plots and MolProbity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.